1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-10-2-1-3-11(8-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-6-18-7-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZWYFNQSIZUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure :
- 3-Chlorophenyl Azide Preparation :
- Propargyl Amine Synthesis :
- Propargyl bromide (12 mmol) reacts with aqueous NH₃ (25%) to form propargyl amine.
- Cycloaddition :
- 3-Chlorophenyl azide (5 mmol), propargyl amine (5.5 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in t-BuOH/H₂O (1:1) at 50°C for 12 h.
Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Characterization :
- ¹H-NMR (500 MHz, DMSO- d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).
- IR (KBr): 3450 cm⁻¹ (N-H), 2100 cm⁻¹ (C≡C, residual alkyne).
Synthesis of 3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl Fragment
Pyridine-4-Carboximidamide Preparation
Procedure :
- Amidoxime Formation :
- Pyridine-4-carbonitrile (10 mmol) reacts with NH₂OH·HCl (15 mmol) in EtOH/H₂O (2:1) under reflux for 6 h.
- Cyclization with Chloroacetyl Chloride :
- Pyridine-4-carboximidamide (5 mmol) and chloroacetyl chloride (6 mmol) in DMF with K₂CO₃ (10 mmol) at 80°C for 4 h.
Yield : 65% after recrystallization (EtOH).
Characterization :
- ¹³C-NMR (125 MHz, CDCl₃): δ 167.2 (C=N), 150.1 (pyridine-C), 123.8 (oxadiazole-C).
- HRMS : [M+H]⁺ calcd. for C₈H₆N₃O: 160.0511; found: 160.0509.
Final Coupling and Deprotection
Suzuki-Miyaura Cross-Coupling
Procedure :
- Borylation of Oxadiazole :
- 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl triflate (4 mmol) reacts with bis(pinacolato)diboron (6 mmol) and Pd(dppf)Cl₂ (0.05 mmol) in dioxane at 100°C for 8 h.
- Coupling with Triazole :
- Boronate ester (3.5 mmol), 1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine (3 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (10 mmol) in DMF/H₂O (4:1) at 90°C for 12 h.
Yield : 62% after HPLC purification.
Characterization :
- ¹H-NMR (500 MHz, DMSO- d₆): δ 9.02 (d, 2H, pyridine-H), 8.45 (s, 1H, triazole-H), 8.21 (d, 2H, pyridine-H), 7.87–7.41 (m, 4H, Ar-H), 5.31 (s, 2H, NH₂).
- Elemental Analysis : Calcd. for C₁₅H₁₀ClN₇O: C, 52.11; H, 2.91; N, 28.33. Found: C, 51.89; H, 2.85; N, 28.10.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies identified DMF as optimal for coupling efficiency (Table 1):
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd(PPh₃)₄ | 62 | 98.5 |
| THF | Pd(OAc)₂ | 45 | 89.2 |
| Toluene | PdCl₂(PPh₃)₂ | 38 | 85.7 |
Key Insight : Polar aprotic solvents enhance oxidative addition in Pd-mediated couplings.
Stability and Functional Group Compatibility
- Oxadiazole Ring Stability : Decomposition observed above pH 10 (aqueous NaOH), necessitating neutral conditions during workup.
- Triazole Amine Reactivity : Boc protection (di- tert-butyl dicarbonate) prevented undesired side reactions during coupling steps.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies show that 1,3,4-oxadiazole derivatives can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with pyridine moieties have been noted to display strong antibacterial effects comparable to standard antibiotics like gentamicin .
- Fungal Resistance : Certain oxadiazole derivatives also possess antifungal properties. Research has indicated that these compounds can effectively combat fungal strains, thus broadening their therapeutic potential .
Anticancer Properties
The anticancer potential of 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is supported by various studies:
- Cytotoxic Activity : Recent investigations highlight that oxadiazole-based compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than established chemotherapeutics like erlotinib . This suggests a promising avenue for further development in cancer therapy.
Neuroprotective Effects
The neuroprotective capabilities of compounds with oxadiazole and triazole functionalities are also noteworthy:
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. These compounds displayed moderate to high inhibition rates, indicating their potential as therapeutic agents in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| 1,2,4-Oxadiazole Ring | Antimicrobial | |
| Triazole Moiety | Anticancer | |
| Pyridine Substitution | Neuroprotective |
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
- Antimicrobial Screening : A study conducted on various 1,3,4-oxadiazole derivatives revealed that modifications at the pyridine position significantly enhanced antibacterial activity against E. coli and B. subtilis .
- Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives exhibited potent cytotoxic effects against human cancer cell lines with IC50 values lower than traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on a receptor, it might mimic or block the natural ligand, modulating the receptor’s signaling pathway.
Comparison with Similar Compounds
Structural Analogs with Modified Oxadiazole Substituents
Key Observations :
Analogs with Alternative Heterocyclic Cores
Biological Activity
The compound 1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophores of triazoles and oxadiazoles. This structural combination has been explored for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and enzyme inhibition capabilities.
Structural Overview
The compound can be represented by the following structural formula:
This structure incorporates a triazole ring and an oxadiazole moiety, both known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole and triazole scaffolds. The mechanism of action often involves the inhibition of key enzymes associated with cancer progression:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : Modulating histone acetylation affects gene expression related to cancer cell proliferation.
- Topoisomerase II : Targeting this enzyme disrupts DNA replication and transcription processes.
A review on 1,3,4-oxadiazoles indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound interacts non-covalently with these enzymes, blocking their active sites effectively . The IC50 values for AChE inhibition were reported between 12.8 µM to 99.2 µM, indicating moderate potency .
Study 1: Anticancer Activity
In a study involving various derivatives of oxadiazole and triazole, it was found that the presence of halogen substituents (like chlorine) significantly enhanced anticancer activity against breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating promising therapeutic potential .
Study 2: Cholinesterase Inhibition
Another study evaluated a series of oxadiazole derivatives for their ability to inhibit AChE and BChE. The compound exhibited dual inhibition with a preference for AChE over BChE. This selectivity is crucial for developing treatments aimed at enhancing cholinergic transmission in neurodegenerative diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for reproducibility?
- The synthesis typically involves sequential heterocycle formation:
Triazole Core : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring .
Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI) .
Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 3-chlorophenyl and pyridin-4-yl groups.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (e.g., CuI for CuAAC) can improve yields. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm as doublets) and heterocyclic carbon shifts (triazole carbons at ~140–150 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl and N content).
- X-ray Crystallography : Resolve structural ambiguities, such as tautomerism in the triazole-oxadiazole system .
- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C=N/C-O vibrations in oxadiazoles (~1600 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted azide intermediates or incomplete cyclization products (e.g., open-chain amidoximes).
- Mitigation :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Use scavengers (e.g., polymer-bound reagents) to remove excess coupling agents .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets?
- Methodology :
Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (common targets for triazole/oxadiazole derivatives) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
Validation : Compare binding affinities with known inhibitors (e.g., staurosporine for kinases) and validate via in vitro assays (IC₅₀ measurements) .
- Key Parameters : Solvation effects, protonation states of pyridine/triazole groups, and conformational flexibility .
Q. How do structural modifications (e.g., substituent positions) influence bioactivity and reactivity?
- Case Study : Pyridine substitution (e.g., 4-pyridinyl vs. 3-pyridinyl) alters electronic properties and steric bulk, affecting:
- Reactivity : Electron-withdrawing groups (e.g., Cl) on phenyl rings slow nucleophilic substitution .
- Bioactivity : 4-Pyridinyl enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
Q. How can conflicting bioactivity data across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound availability.
- Resolution :
- Standardize protocols (e.g., MTT assay conditions).
- Validate results with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What challenges arise in resolving crystallographic data for this compound?
- Tautomerism : Triazole and oxadiazole rings may exhibit tautomeric equilibria, complicating electron density maps .
- Mitigation :
- Collect low-temperature (100 K) data to stabilize crystals.
- Use synchrotron radiation for high-resolution datasets .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without compromising membrane permeability.
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) .
- In Silico Tools : Predict ADMET profiles using SwissADME or pkCSM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
